N-(2,5-dimethoxyphenyl)-1-adamantanecarboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-adamantanecarboxamide is a chemical compound with the molecular formula C19H25NO3 and a molecular weight of 315.4067 . This compound is characterized by the presence of an adamantane core structure, which is a tricyclic hydrocarbon, and a carboxamide group attached to a 2,5-dimethoxyphenyl moiety.
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-1-adamantanecarboxamide typically involves the reaction of 1-adamantanecarboxylic acid with 2,5-dimethoxyaniline under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include solvents like dichloromethane or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, using electrophilic or nucleophilic reagents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-adamantanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-1-adamantanecarboxamide can be compared with other similar compounds, such as:
1-Adamantanecarboxamide, N,N-dimethyl-: This compound has a similar adamantane core but differs in the substitution pattern on the amide nitrogen.
1-Adamantanecarboxamide, N-(2,4-dimethoxyphenyl)-: This compound has a similar structure but with different substitution positions on the aromatic ring.
1-Adamantanecarboxamide, N-(3,4-dimethoxyphenyl)-: Another similar compound with different substitution positions on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H25NO3/c1-22-15-3-4-17(23-2)16(8-15)20-18(21)19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21) |
InChI Key |
XIILAZSITCVNCS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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